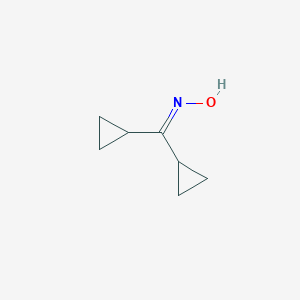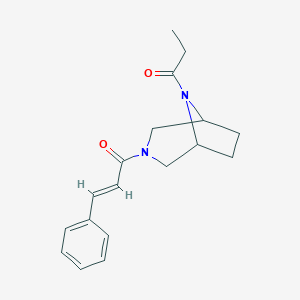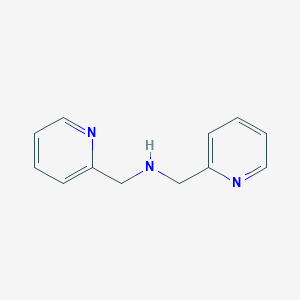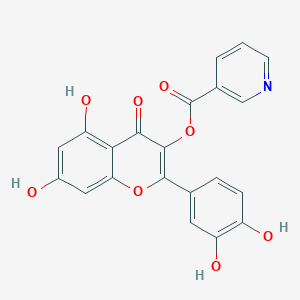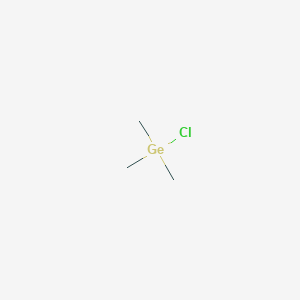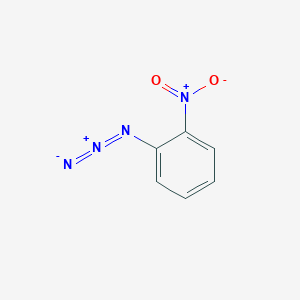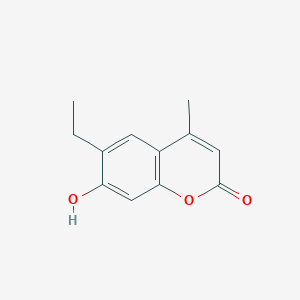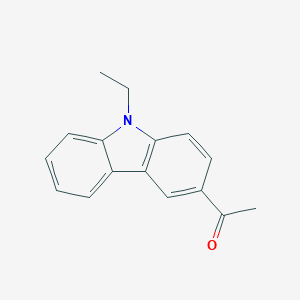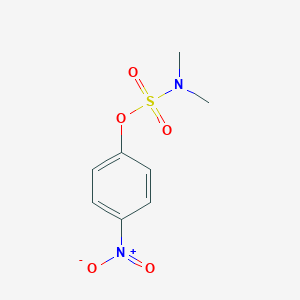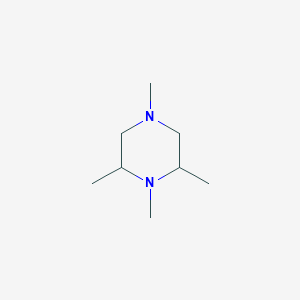
1,2,4,6-Tetramethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6-Tetramethylpiperazine (TMP) is a cyclic organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water, ethanol, and ether. TMP has a variety of applications in different fields of chemistry and biology due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of 1,2,4,6-Tetramethylpiperazine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. 1,2,4,6-Tetramethylpiperazine has been shown to protect cells from oxidative damage and to reduce inflammation in various animal models.
Biochemical and Physiological Effects:
1,2,4,6-Tetramethylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, to increase the activity of antioxidant enzymes, and to reduce the levels of pro-inflammatory cytokines. 1,2,4,6-Tetramethylpiperazine has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4,6-Tetramethylpiperazine has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1,2,4,6-Tetramethylpiperazine has some limitations as well. It has a low boiling point and can evaporate quickly, making it difficult to work with in some experiments. It is also not very soluble in some organic solvents, which can limit its use in certain reactions.
Orientations Futures
There are several future directions for the use of 1,2,4,6-Tetramethylpiperazine in scientific research. One area of interest is the development of new synthetic methods for 1,2,4,6-Tetramethylpiperazine and its derivatives. Another area of interest is the investigation of the neuroprotective effects of 1,2,4,6-Tetramethylpiperazine and its potential use in the treatment of neurodegenerative diseases. Additionally, the use of 1,2,4,6-Tetramethylpiperazine in the development of new drugs and therapies is an area of ongoing research.
Conclusion:
In conclusion, 1,2,4,6-Tetramethylpiperazine is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for the synthesis of various compounds and for the investigation of biochemical and physiological processes. The future directions for the use of 1,2,4,6-Tetramethylpiperazine in research are promising, and it is likely that 1,2,4,6-Tetramethylpiperazine will continue to play an important role in scientific research for years to come.
Méthodes De Synthèse
The synthesis of 1,2,4,6-Tetramethylpiperazine can be achieved by the reaction of 2,3-dimethylbutadiene with hydrogen peroxide in the presence of a catalyst. This method is known as the Prilezhaev reaction and is the most commonly used method for the synthesis of 1,2,4,6-Tetramethylpiperazine. The reaction yields 1,2,4,6-Tetramethylpiperazine as the main product along with some minor by-products.
Applications De Recherche Scientifique
1,2,4,6-Tetramethylpiperazine has a wide range of applications in scientific research. It is used as a stabilizer for enzymes and proteins, as a solvent for organic reactions, and as a reagent in the synthesis of various compounds. 1,2,4,6-Tetramethylpiperazine is also used in the preparation of liquid crystals, pharmaceuticals, and agrochemicals.
Propriétés
Numéro CAS |
1123-66-6 |
|---|---|
Nom du produit |
1,2,4,6-Tetramethylpiperazine |
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1,2,4,6-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7-5-9(3)6-8(2)10(7)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
XVJRVYONDJGSLX-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(N1C)C)C |
SMILES canonique |
CC1CN(CC(N1C)C)C |
Synonymes |
Piperazine, 1,2,4,6-tetramethyl- (7CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



